Castor oil

Description

Origin and Botanical Context: Ricinus communis L. as a Prominent Oilseed Crop

Ricinus communis L., commonly known as the castor oil plant, is a species of flowering plant belonging to the spurge family, Euphorbiaceae. researchgate.net While its exact origin is subject to discussion, research suggests it is most likely native to North-Eastern Africa, specifically Somalia and Ethiopia, although it has been widely disseminated and naturalized across tropical, subtropical, and warm-temperate regions globally. ahpa.orgmdpi.com As an oilseed crop, Ricinus communis is notable for its high oil content, which typically ranges from 35% to 65% of the seed weight. mdpi.comocl-journal.org This high yield, coupled with the plant's ability to grow in diverse soil and climate conditions, including marginal lands, makes it a hardy and economically viable crop for oil production. researchgate.netmdpi.comredalyc.org Historically, castor has been one of the oldest cultivated crops. researchgate.net

Unique Chemical Composition: Dominance of Ricinoleic Acid (12-hydroxy-9-cis-octadecenoic Acid)

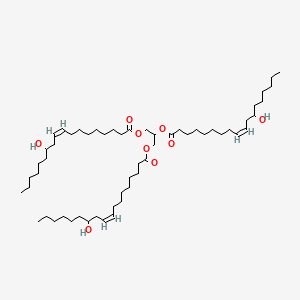

The defining characteristic of this compound is its exceptional fatty acid profile, dominated by ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid). scielo.brscielo.br This monounsaturated fatty acid constitutes approximately 75% to 90% of the total oil composition, a concentration significantly higher than in any other common vegetable oil. scielo.brscielo.brambujasolvex.com Ricinoleic acid is an 18-carbon fatty acid with a double bond at the ninth carbon and a hydroxyl group at the twelfth carbon. researchgate.netsigmaaldrich.comtraquisa.com This hydroxyl group is particularly significant as it introduces a unique functional handle for various chemical modifications and reactions, distinguishing this compound from other triglycerides. botanicalformulations.comnih.govuwec.edu The presence of this polar hydroxyl group contributes to this compound's relatively high viscosity and solubility in alcohols. botanicalformulations.comuwec.edutaylorandfrancis.com While ricinoleic acid is the major component, this compound also contains other fatty acids in smaller percentages, including oleic, linoleic, palmitic, and stearic acids. scielo.brambujasolvex.combotanicalformulations.com

The typical fatty acid composition of this compound is illustrated in the table below, highlighting the dominance of ricinoleic acid:

| Fatty Acid | Structure | Approximate Percentage (%) |

| Ricinoleic Acid | C18:1-OH | 85-92 |

| Oleic Acid | C18:1 | 2.5-6.0 |

| Linoleic Acid | C18:2 | 2.5-7.0 |

| Palmitic Acid | C16:0 | Up to 2 |

| Stearic Acid | C18:0 | Up to 2.5 |

| Alpha-Linolenic Acid | C18:3 | < 1 |

| Dihydroxystearic Acid | C18:0-diOH | Minor |

| Eicosanoic Acid | C20:0 | Minor |

Note: Percentages can vary slightly depending on the source and analysis method. scielo.brambujasolvex.combotanicalformulations.comndpublisher.inscirp.org

The predominant triglyceride in this compound is triricinolein (B104778), which is a triglyceride where all three fatty acid chains are ricinoleic acid. scielo.br

Significance as a Bio-Renewable Resource and Platform Chemical in Scientific Inquiry

This compound is recognized as a vital bio-renewable resource and an important platform chemical in scientific and industrial research. nih.govicevirtuallibrary.compjsir.org Its renewable nature, being derived from a plant, offers a sustainable alternative to petrochemical-based raw materials. icevirtuallibrary.comrsc.orgambujasolvex.comredalyc.org The unique chemical structure of ricinoleic acid, particularly the presence of the hydroxyl group and the double bond, allows for a wide array of chemical transformations, including hydrolysis, esterification, hydrogenation, epoxidation, and amidation. icevirtuallibrary.com These reactions enable the synthesis of numerous derivatives with diverse properties, making this compound a versatile building block for various applications. alliedmarketresearch.comresearchgate.netnih.gov

Academic research extensively explores the utilization of this compound and its derivatives in the development of bio-based chemicals and materials. This includes research into its use in polyurethanes, polyesters, polyamides, lubricants, plasticizers, and biofuels. icevirtuallibrary.comrsc.orgambujasolvex.comresearchgate.netnih.govijert.orgwits.ac.zaskyquestt.com The focus on this compound as a platform chemical is driven by the increasing global demand for sustainable products and the need to reduce reliance on fossil fuels. mdpi.comicevirtuallibrary.comrsc.orgambujasolvex.comredalyc.orgijert.orgskyquestt.com Studies investigate optimized extraction methods and the influence of growing conditions on oil quality and composition to enhance its suitability for specific industrial uses. redalyc.orgscielo.br Furthermore, research explores the potential for genetic improvement of Ricinus communis to increase oil yield and modify fatty acid profiles for tailored applications. mdpi.com The inherent properties of this compound, such as its thermal stability and high viscosity index, further contribute to its value in research aimed at developing high-performance bio-based products. botanicalformulations.comuwec.edualliancechemical.com

Structure

2D Structure

Properties

IUPAC Name |

2,3-bis[[(Z)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMPKEQAKRGZGQ-AAKVHIHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CC(O)CCCCCC)COC(=O)CCCCCCC/C=C\CC(O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Castor oil appears as pale-yellow or almost colorless transparent viscous liquid with a faint mild odor and nauseating taste. Density 0.95 g / cm3. A mixture of glycerides, chiefly ricinolein (the glyceride of ricinoleic acid)., Liquid; Other Solid, Pale yellow viscous liquid; [Merck Index] Colorless viscous liquid; [ICSC] Light yellow to green oily liquid; [CHRIS], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Castor oil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

595 °F at 760 mmHg (NTP, 1992), 313 °C | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

445 °F (NTP, 1992), 445 °F (229 °C) (closed cup), 445 °F (closed cup), 229 °C c.c. | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Miscible with absolute ethanol, methanol, ether, chloroform, and glacial acetic acid., Soluble in alcohol, benzene, carbon disulfide, chloroform, INSOL IN WATER, Solubility in water: very poor | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.96 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.945-0.965 at 25 °C/25 °C, Density: 0.961-0.963 at 15.5 °C/15.5 °C, Clear, pale-yellow, oily liquid; mild odor. Density: 0.967 at 25 °C/25 °C, saponification value 300, iodine value 76, solidifies at -40 °C. Solulble in most organic liquids; insoluble in water. Combustible. /Caster oil, acetylated (glyceryl tri-(12)acetyl rincoleate)/, Relative density (water = 1): 0.96 | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Heavy metals (as Pb): not more than 10 mg/kg | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-yellowish or almost colorless, transparent, viscous liquid | |

CAS No. |

8001-79-4 | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor Oil [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Castor oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Castor oil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

10 °F (NTP, 1992), Freezing point: -10 °C, A hard waxy product. It is insoluble in water and organic solvents. MP: 85 °C. /Caster oil, hydrogenated/, -10 - -18 °C | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Biosynthesis and Molecular Genetics of Castor Oil Accumulation

Enzymatic Pathways in Ricinoleic Acid Biosynthesis

The production of ricinoleic acid and its subsequent incorporation into triacylglycerols (TAGs) in castor bean seeds involves interconnected metabolic pathways occurring in different cellular compartments.

The biosynthesis of fatty acids in plants, including the precursors for castor oil, begins in the plastids through the action of acetyl-CoA carboxylase and the fatty acid synthase complex. Monounsaturated fatty acids, typically up to 18 carbons in length, are synthesized in the plastids while attached to acyl carrier protein. aocs.orgmdpi.comoup.comcas.cz Following their synthesis in the plastids, these fatty acids are exported to the cytosol, primarily as acyl-CoA esters. mdpi.comoup.comptbioch.edu.pl The assembly of TAGs, the primary storage form of fatty acids in seeds, predominantly occurs in the endoplasmic reticulum (ER). aocs.orgmdpi.comptbioch.edu.pl This process involves the sequential acylation of a glycerol (B35011) backbone, derived from sn-glycerol-3-phosphate (G3P). aocs.orgptbioch.edu.pl The initial step is the acylation of sn-glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid (LPA). aocs.orgmdpi.commdpi.com This reaction is considered a key regulatory point in glycerolipid synthesis. aocs.org

A pivotal step in ricinoleic acid biosynthesis is the hydroxylation of oleic acid. This reaction is catalyzed by the enzyme oleate (B1233923) Δ12-hydroxylase (FAH12, EC 1.14.18.4), which is located in the membrane of the ER. scirp.orgresearchgate.netuniprot.org FAH12 specifically catalyzes the introduction of a hydroxyl group at the Δ12 position of oleic acid (C18:1) to form ricinoleic acid (12-hydroxyoctadec-cis-9-enoic acid). scirp.orgresearchgate.netuniprot.org The preferred substrate for FAH12 appears to be oleic acid esterified to the sn-2 position of phosphatidylcholine (PC). uniprot.orgusda.govfrontiersin.orgmdpi.com This enzyme is related to the fatty acyl desaturase family, sharing similar reaction mechanisms. researchgate.netgoogle.com The gene encoding castor bean FAH12 has been isolated and characterized. scirp.org Heterologous expression of castor bean FAH12 in other plants, such as Arabidopsis, has resulted in the production of ricinoleic acid, although often at lower levels than in castor bean, suggesting the involvement of other factors for high accumulation. scirp.orgresearchgate.netusda.govmdpi.comoup.comhep.com.cn

Phosphatidylcholine (PC) plays a central role in the metabolism of hydroxylated fatty acids like ricinoleic acid in castor bean. frontiersin.orgoup.com Ricinoleic acid is synthesized on PC by the action of FAH12. usda.govfrontiersin.orgmdpi.comoup.com PC serves as a major hub for acyl editing, a process that allows for the modification of fatty acids esterified to PC before they are channeled into other lipid pools, including TAG. aocs.orgoup.comfrontiersin.orgoup.com While ricinoleic acid is synthesized on PC, it accumulates to a much higher percentage in TAG than in PC in castor bean seeds. frontiersin.orgfrontiersin.org This suggests efficient mechanisms for the transfer of ricinoleic acid from PC into TAG. frontiersin.orgmdpi.comfrontiersin.org Enzymes like phosphatidylcholine:diacylglycerol acyltransferase (PDAT) can facilitate the transfer of fatty acids, including hydroxylated ones, from PC to diacylglycerol (DAG) for TAG synthesis. aocs.orgmdpi.comusda.govmdpi.comoup.comresearchgate.netscispace.com

The incorporation of fatty acids into the sn-2 position of lysophosphatidic acid (LPA) to form phosphatidic acid (PA) is catalyzed by lysophosphatidic acid acyltransferase (LPAAT). cas.czmdpi.commdpi.com In castor bean, the acylation of LPA with ricinoleic acid at the sn-2 position is influenced by the presence of polyamines. nih.govnih.govdntb.gov.ua Studies have shown that polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are essential for the efficient utilization of ricinoleoyl-CoA as a substrate by castor LPAAT. nih.govnih.gov Polyamines appear to modulate the enzyme's affinity for ricinoleoyl-CoA. nih.gov At concentrations found in developing castor seeds, spermine and spermidine enable ricinoleoyl-CoA to serve as an effective substrate for the LPAAT reaction. nih.gov This suggests that polyamines play a crucial role in directing ricinoleic acid into the Kennedy pathway for TAG synthesis. nih.gov

Genetic Regulation of Fatty Acid Synthesis and Oil Accumulation

The high accumulation of ricinoleic acid in castor bean oil is not solely dependent on the presence of the FAH12 enzyme but is also influenced by the genetic regulation of various genes involved in fatty acid synthesis and TAG assembly.

Comprehensive genomic and transcriptomic analyses of castor bean have led to the identification and characterization of numerous genes involved in glycolysis, de novo fatty acid biosynthesis, and TAG assembly. researchgate.netnih.govnih.govresearchgate.net Studies have identified homologous genes related to these pathways and investigated their expression patterns during seed development. nih.govnih.govresearchgate.netcas.cz For instance, genes involved in glycolysis, which provides acetyl-CoA for fatty acid synthesis, tend to show higher expression levels during the early stages of seed development. nih.govnih.govresearchgate.net Genes involved in de novo fatty acid biosynthesis and TAG assembly, including those encoding enzymes like acetyl-CoA carboxylase (ACCase), acyl carrier protein (ACP), ketoacyl-ACP synthase (KAS), and various acyltransferases (GPAT, LPAAT, DGAT, PDAT), exhibit high expression levels during the middle to late stages of seed development, coinciding with oil accumulation. cas.czmdpi.comnih.govnih.govresearchgate.netcas.czresearchgate.net The identification and characterization of these genes provide insights into the complex genetic mechanisms underlying the high accumulation of ricinoleic acid and oil in castor bean seeds. nih.govnih.govresearchgate.netcas.cz Transcription factors, such as WRINKLED1 (WRI1), have also been identified as playing a significant role in regulating oil biosynthesis in castor bean seeds. mdpi.comnih.govnih.govresearchgate.netpeerj.com

Here is a table summarizing some key enzymes and related proteins involved in this compound Biosynthesis:

| Enzyme/Protein Name | Abbreviation | EC Number | Role in Biosynthesis |

| Oleate Δ12-Hydroxylase | FAH12 | EC 1.14.18.4 | Catalyzes hydroxylation of oleic acid to ricinoleic acid on PC. scirp.orgresearchgate.netuniprot.orgusda.gov |

| Glycerol-3-phosphate acyltransferase | GPAT | EC 2.3.1.15 | Catalyzes the first acylation step in TAG synthesis. aocs.orgmdpi.commdpi.comusda.gov |

| Lysophosphatidic acid acyltransferase | LPAAT | EC 2.3.1.51 | Catalyzes the acylation of LPA to form PA. cas.czmdpi.commdpi.com |

| Diacylglycerol acyltransferase | DGAT | EC 2.3.1.20 | Catalyzes the final step of TAG synthesis using acyl-CoA and DAG. aocs.orgscirp.orgusda.govocl-journal.org |

| Phospholipid:diacylglycerol acyltransferase | PDAT | EC 2.3.1.158 | Catalyzes TAG synthesis using PC as an acyl donor and DAG. aocs.orgmdpi.comusda.govmdpi.comoup.comresearchgate.net |

| Acetyl-CoA carboxylase | ACCase | EC 6.4.1.2 | Catalyzes the initial step of fatty acid synthesis in plastids. mdpi.comcas.cz |

| Acyl Carrier Protein | ACP | Carries fatty acyl chains during synthesis in plastids. cas.cz | |

| WRINKLED1 | WRI1 | Transcription factor regulating oil biosynthesis genes. mdpi.comnih.govnih.govresearchgate.netpeerj.com | |

| Phosphatidylcholine:diacylglycerol cholinephosphotransferase | PDCT | EC 2.7.1.189 | Mediates interconversion between PC and DAG, influencing fatty acid channeling. oup.com |

Transcriptomic Analysis of Gene Expression During Seed Development

Transcriptomic analyses of developing castor bean seeds have provided significant insights into the genes and pathways involved in oil accumulation. Studies have investigated gene expression patterns across different stages of seed development, from set to ripening. For instance, analysis of five distinct seed development stages (10, 20, 35, 45, and 55 days after pollination - DAP) in the castor variety ZB306 revealed differential expression of genes related to lipid biosynthesis. mdpi.com The accumulation of castor bean oil and ricinoleic acid generally increases gradually during seed development, reaching maximum levels in the later stages (around 45 DAP). cas.cz

RNA sequencing has identified thousands of differentially expressed genes during seed development. cas.czresearchgate.net Among these, numerous genes are related to lipid biosynthesis. cas.cz For example, a study identified 151 critical genes involved in glycolysis, fatty acid biosynthesis, and TAG assembly pathways. nih.gov Genes involved in glycolysis, which provides acetyl-CoA for fatty acid synthesis, tend to exhibit higher expression levels during the early stages of seed development. mdpi.comnih.gov Conversely, genes involved in de novo fatty acid biosynthesis and TAG assembly show higher expression levels during the middle and late stages, coinciding with the period of rapid oil accumulation. nih.gov

Regulatory Roles of Transcription Factors (e.g., RcMYB73, RcERF72, RcWRI1, RcABI3, RcbZIP67)

Transcription factors play crucial regulatory roles in controlling gene expression during seed development and oil accumulation in castor beans. Several transcription factors involved in carbohydrate and oil metabolism have been identified and studied. nih.govdntb.gov.ua

Specific transcription factors exhibit distinct expression patterns throughout seed development. For example, RcMYB73 and RcERF72 show high expression levels during the early stages. nih.govdntb.gov.uanih.govresearchgate.net In contrast, RcWRI1, RcABI3, and RcbZIP67 tend to have relatively higher expression levels during the middle and late stages of seed development, suggesting their importance in regulating oil accumulation during these periods. nih.govdntb.gov.uanih.govresearchgate.net RcWRI1, a member of the AP2 gene family, is considered a master regulator of oil biosynthesis in oilseeds, and studies have confirmed its ability to activate the lipid biosynthesis pathway. researchgate.net

Investigation of Acyl-CoA-Dependent and Acyl-CoA-Independent Pathways for TAG Accumulation

TAG assembly in plants occurs through both acyl-CoA-dependent and acyl-CoA-independent pathways. nih.govasm.org In castor bean, both pathways contribute to the accumulation of ricinoleic acid-rich TAGs. nih.govresearchgate.net

The acyl-CoA-dependent pathway, often referred to as the Kennedy pathway, involves the sequential addition of acyl-CoA molecules to a glycerol-3-phosphate backbone, catalyzed by enzymes like glycerol-3-phosphate acyltransferase (GPAT), lysophosphatidic acid acyltransferase (LPAAT), phosphatidic acid phosphatase (PAP), and diacylglycerol acyltransferase (DGAT). asm.org

The acyl-CoA-independent pathway involves phospholipid:diacylglycerol acyltransferase (PDAT), which catalyzes the transfer of a fatty acid from a phospholipid (primarily phosphatidylcholine, PC) to diacylglycerol (DAG). asm.orgpnas.org This pathway is particularly important in oil seeds accumulating unusual fatty acids like ricinoleic acid, as it provides a mechanism for efficiently channeling these modified fatty acids into TAGs. researchgate.netpnas.org In castor bean, ricinoleic acid is synthesized on PC by the action of fatty acid hydroxylase 12 (FAH12). nih.govresearchgate.netscirp.org The ricinoleoyl group can then be incorporated into TAGs via either the acyl-CoA pool after being released from PC by phospholipase A2 (PLA2) and activated by long-chain acyl-CoA synthetase (LACS), or directly transferred from PC to DAG by PDAT in the acyl-CoA-independent pathway. nih.govresearchgate.netresearchgate.net While both pathways are active, the relative importance of each and the contribution of de novo synthesized DAG versus PC-derived DAG to TAG synthesis in castor are still areas of investigation. researchgate.net

Genetic Engineering Strategies for Modifying Ricinoleic Acid Content and Yield

Genetic engineering approaches have been explored to modify the ricinoleic acid content and yield in castor bean and other oilseed crops. One strategy involves manipulating the genes encoding enzymes in the fatty acid biosynthesis pathway, particularly those involved in ricinoleic acid synthesis and TAG assembly.

For example, expressing the castor bean oleate hydroxylase (FAH12) in other plants like Arabidopsis has resulted in the production of hydroxy fatty acids, although often at lower levels than in castor. mdpi.comnih.govresearchgate.net Co-expressing other castor genes involved in the oil biosynthetic pathway, such as Ricinus communis type-2 acyl-coenzyme A:diacylglycerol acyltransferase (RcDGAT2), alongside FAH12 has shown promise in increasing hydroxy fatty acid content and modifying the TAG composition to be more similar to this compound. nih.gov RcDGAT2 appears to prefer acyl-CoA and DAG substrates containing hydroxy fatty acids. nih.gov

Another approach involves targeting genes that compete for the oleic acid substrate or are involved in further modifying ricinoleic acid. For instance, in Lesquerella, which produces lesquerolic acid (an elongated form of ricinoleic acid), RNA interference targeting elongase and desaturase genes has been used to increase ricinoleic acid content. mdpi.comresearchgate.net

Genetic improvement efforts in castor also include traditional breeding programs aimed at increasing oil yield and modifying fatty acid profiles, such as decreasing ricinoleic acid content to increase oleic acid for specific industrial uses like biodiesel. researchgate.netmdpi.com Natural mutants with altered fatty acid profiles, such as the OLE-1 mutant with high oleic acid and low ricinoleic acid content due to mutations in the FAH12 gene, are valuable resources for genetic studies and breeding programs. researchgate.netnih.gov

Cellular Localization of Fatty Acid Synthesis in Ricinus communis Endosperm

In Ricinus communis endosperm, fatty acid synthesis de novo primarily occurs in the plastids. nih.gov Enzyme assays using isolated organelles from germinating castor bean endosperm have demonstrated that fatty acid synthesis from malonyl-CoA is localized exclusively in these organelles. nih.gov The primary products of this synthesis are typically palmitic acid and oleic acid. nih.gov

The synthesized fatty acids are then exported from the plastids to the endoplasmic reticulum (ER), where further modifications, such as hydroxylation by FAH12 to produce ricinoleic acid, and the assembly of TAGs take place. mdpi.comscirp.orgnih.gov Studies using radioactive labeling have shown that the endoplasmic reticulum is active in synthesizing phospholipids (B1166683) and diglycerides. nih.govscilit.com Lipid bodies and the endoplasmic reticulum are identified as organelles active in lipid synthesis in germinating endosperm. nih.govscilit.com The mobilization of stored oil during germination involves the degradation of fatty acids in peroxisomes via beta-oxidation and the glyoxylate (B1226380) cycle, with metabolic interactions occurring between plastids, mitochondria, and peroxisomes. frontiersin.org

Chemical Modification and Derivatization of Castor Oil for Advanced Materials

Functionalization through Hydroxylation and Unsaturation Sites

The hydroxyl group on ricinoleic acid is a key site for chemical reactions, distinguishing castor oil from most other vegetable oils wikipedia.orgatamanchemicals.comatamanchemicals.com. This group allows for reactions such as esterification, etherification, and transesterification, which can introduce new functionalities or link this compound to other molecules scielo.br. The double bond in ricinoleic acid is another reactive site that can undergo epoxidation, hydrogenation, halogenation, ozonolysis, dimerization, and metathesis capes.gov.brmdpi.com. These reactions can alter the saturation level, introduce epoxy rings, or cleave the fatty acid chain, leading to a range of derivatives with modified properties mdpi.com. The chemical reactivity offered by these functional groups is fundamental to the synthesis of this compound-based polymers and other advanced materials wikipedia.orgatamanchemicals.comresearchgate.net.

Synthesis of Bio-Based Polymers

This compound serves as a promising bio-based polyol due to its hydroxyl functionality, making it a suitable building block for various polymers, including polyesters, polyurethanes, polyamides, and epoxy resins researchgate.netturkchem.netnih.gov. Utilizing this compound in polymer synthesis contributes to the development of sustainable and potentially biodegradable materials turkchem.netpolytechnique-insights.com.

Polyesterification is a common method for synthesizing polyesters from this compound or its derivatives. This step-growth polymerization involves the reaction between hydroxyl groups (from this compound or modified this compound) and carboxylic acid groups (from diacids or polyacids) turkchem.net. For example, this compound-based bioplastics have been synthesized via polyesterification using monomers like 11-bromoundecanoic acid and 6-bromohexanoic acid acs.orgepa.govresearchgate.net. The efficiency of this polycondensation technique relies on the effective reaction between terminal groups acs.orgepa.gov. Random copolymerization of such monomers with this compound derivatives can yield polyesters with varied compositions and controllable properties, including crystallization, melting behavior, and degradation profiles acs.orgepa.gov. Research has shown that the composition of these bio-based polyesters can influence their thermal properties and degradation rates epa.gov.

This compound can be directly polymerized or copolymerized with other monomers through reactions involving its double bonds or hydroxyl groups. Free radical polymerization, often initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), can be used to synthesize homopolymers of this compound or copolymers with vinyl monomers like acrylates niscpr.res.inscispace.comresearchgate.net. The double bonds in the fatty acid chains can undergo addition polymerization. Copolymerization with monomers such as octyl acrylate (B77674), decyl acrylate, dodecyl acrylate, or n-butyl acrylate has been explored to develop bio-based additives, such as those for lubricating oils niscpr.res.inscispace.comresearchgate.net. Studies have indicated that these copolymers can exhibit improved properties, such as higher viscosity index and better thermal stability, compared to this compound homopolymers niscpr.res.inscispace.com. The molecular weight and crosslink density of the resulting polymers can be influenced by the copolymerization process and the ratio of monomers niscpr.res.inscispace.com.

This compound's trifunctional nature (due to the three fatty acid chains esterified to glycerol (B35011), with each ricinoleic acid having a hydroxyl group) makes it a suitable polyol for the synthesis of various polymer types atamanchemicals.comresearchgate.net.

Polyurethanes: this compound is widely used in the synthesis of polyurethanes (PUs) through the reaction of its hydroxyl groups with isocyanates nih.govresearchgate.netresearchgate.netnih.gov. By varying the type of isocyanate and other co-reactants (like chain extenders), polyurethanes with a range of properties, from flexible elastomers to rigid materials, can be produced researchgate.netresearchgate.net. Bio-based polyurethanes from this compound have been synthesized using diisocyanates such as 1,6-hexamethylene diisocyanate (HMDI) or oligomeric methylene (B1212753) diphenyl diisocyanate (MDI) researchgate.netmdpi.com. The mechanical and thermal properties of these polyurethanes can be tuned by adjusting the ratio of reactants and incorporating fillers researchgate.netresearchgate.netmdpi.com. For instance, increasing the hard segment content in segmented polyurethanes derived from this compound can lead to increased stiffness and crystallinity researchgate.net.

Polyesters: Beyond the polyesterification discussed earlier, this compound can be incorporated into polyester (B1180765) structures through reactions involving its hydroxyl groups and the carboxylic acids of other monomers capes.gov.brturkchem.netnih.gov. Polyesters derived from this compound can exhibit properties such as flexibility, adhesion, and chemical resistance, making them suitable for coatings, adhesives, and plasticizers turkchem.netontosight.ai. The incorporation of this compound can enhance the flexibility of polyesters compared to their prepolymers researchgate.net. However, the secondary hydroxyl group of ricinoleic acid can introduce structural irregularities, potentially affecting properties like curing rates turkchem.net.

Polyamides: this compound derivatives can be used to synthesize polyamides. For example, polyamide 11 (Nylon 11) is a well-known bio-based polyamide derived from undecylenic acid, which can be obtained from the pyrolysis of ricinoleic acid polytechnique-insights.com. Other polyamides can be synthesized from dehydrated this compound through condensation reactions with diamines and dicarboxylic acids like adipic acid and ethylenediamine (B42938) ontosight.ai. These this compound-based polyamides can possess excellent mechanical properties, including flexibility, impact resistance, and tensile strength, along with good chemical resistance and thermal stability ontosight.aiacs.org. Polyamide 1010 (PA 1010), derived from sebacic acid (another this compound derivative), is recognized for its strength, elasticity, toughness, and abrasion resistance researchgate.net.

Epoxy-Polymers: this compound can be modified to produce epoxy resins or components for epoxy-polymer formulations specificpolymers.commdpi.comdntb.gov.uaexlibrisgroup.com. Epoxidized this compound (ECO) is a common precursor specificpolymers.comdntb.gov.uamdpi.comresearchgate.net. These bio-based epoxy resins can be crosslinked with hardeners like anhydrides or amines to form thermoset materials specificpolymers.commdpi.com. This compound-based epoxy resins can offer advantages such as increased flexibility and toughness compared to traditional petroleum-based epoxy resins exlibrisgroup.com. They are explored for applications in coatings, adhesives, and composite materials exlibrisgroup.comontosight.ai.

Advanced Derivatization Techniques

Beyond basic functionalization and polymerization, advanced techniques are employed to create specific this compound derivatives for high-performance applications.

Epoxidation is a crucial advanced derivatization technique for this compound, converting the double bonds in the fatty acid chains into epoxy rings mdpi.comdntb.gov.uamdpi.comresearchgate.net. This process typically involves the reaction of this compound with an oxidizing agent, such as peroxyacetic acid or hydrogen peroxide, often catalyzed by an organic acid like formic acid mdpi.comdntb.gov.uaresearchgate.net. The resulting epoxidized this compound (ECO) is a valuable bio-based precursor for the synthesis of epoxy resins specificpolymers.commdpi.comdntb.gov.uamdpi.comresearchgate.net. ECO can be used as a reactive diluent, plasticizer, or a primary resin in epoxy formulations researchgate.netscirp.orgrsc.org. Epoxy resins derived from ECO can be cured with various hardeners to form crosslinked networks specificpolymers.commdpi.com. The properties of the final epoxy-polymer, such as thermal stability, mechanical strength, and water absorption, can be influenced by the degree of epoxidation and the curing agent used mdpi.comexlibrisgroup.com. For example, incorporating ECO into petroleum-based epoxy resins can enhance flexibility, toughness, and adhesion exlibrisgroup.com.

Table 1: Examples of this compound-Based Polymers and Their Properties

| Polymer Type | This compound Derivative/Co-reactants | Key Properties | Potential Applications |

| Polyester | This compound, Adipic acid, Isophthalic acid, Neopentyl glycol, etc. ontosight.ai | Flexibility, Adhesion, Chemical resistance ontosight.ai | Coatings, Adhesives, Plasticizers ontosight.ai |

| 11-Bromoundecanoic acid, 6-Bromohexanoic acid acs.orgepa.gov | Tunable crystallization, melting, and degradation profiles acs.orgepa.gov | Bioplastics acs.orgepa.gov | |

| Polyurethane | This compound, Isocyanates (e.g., HMDI, MDI), Chain extenders researchgate.netresearchgate.net | Variable flexibility/rigidity, Mechanical strength, Thermal stability researchgate.netresearchgate.net | Foams, Coatings, Adhesives, Elastomers researchgate.netresearchgate.netnih.govmdpi.com |

| Polyamide | Dehydrated this compound, Adipic acid, Ethylenediamine ontosight.ai | Flexibility, Impact resistance, Tensile strength, Chemical resistance ontosight.aiacs.org | Coatings, Adhesives, Fibers, Biomedical devices ontosight.aiacs.orgresearchgate.net |

| Sebacic acid (from this compound) researchgate.net | High strength, Elasticity, Toughness, Abrasion resistance researchgate.net | Engineering polymers researchgate.net | |

| Epoxy-Polymer | Epoxidized this compound (ECO), Hardeners (e.g., anhydrides, amines) mdpi.comexlibrisgroup.com | Enhanced flexibility, Toughness, Adhesion, Chemical resistance exlibrisgroup.comontosight.aiscirp.org | Coatings, Adhesives, Composites exlibrisgroup.comontosight.ai |

| Copolymer (Acrylate) | This compound, Alkyl acrylates (e.g., n-butyl acrylate) niscpr.res.inscispace.comresearchgate.net | Improved viscosity index, Thermal stability (for lubricant additives) niscpr.res.inscispace.com | Lubricant additives niscpr.res.inscispace.comresearchgate.net |

Table 2: Fatty Acid Composition of this compound

| Fatty Acid | Structure | Approximate Percentage (%) wikipedia.orgscielo.br |

| Ricinoleic acid | C18:1-OH | 87-90 |

| Oleic acid | C18:1 | 3-6 |

| Linoleic acid | C18:2 | 2-5 |

| Palmitic acid | C16:0 | 1-2 |

| Stearic acid | C18:0 | 1-2 |

| Linolenic acid | C18:3 | < 1 |

Incorporation of Fillers, Fibers, and Nanomaterials into this compound-Derived Composites

The mechanical properties of this compound-based polymers, particularly polyurethanes, can be significantly improved by incorporating various fillers, fibers, and nanomaterials. This strategy is one of the most straightforward and effective methods for reinforcing polymer materials. mdpi.com Functional nanofillers can be categorized by their dimensions, including one-dimensional materials like fibers and nanotubes, two-dimensional materials such as layered silicate (B1173343) minerals (e.g., clay), and three-dimensional nanoparticles (e.g., metal oxides). mdpi.com

Studies have demonstrated the effectiveness of various materials in enhancing the properties of this compound-based composites. For instance, the addition of attapulgite (B1143926) (ATT) clay has shown significant reinforcement effects on this compound-based polyurethane. mdpi.com Surface modification of ATT, particularly silane (B1218182) modification, has been found to be more effective than acid treatment in improving the mechanical properties, likely due to enhanced interfacial interaction and uniform dispersion within the polymer matrix. mdpi.com Composites incorporating 8 wt% KH560-treated ATT exhibited notable improvements in tensile strength (255%), Young's modulus (200%), storage modulus (104%), and glass transition temperature (Tg) (5.1 °C) compared to neat polyurethane. mdpi.com

Clam shell powder (CSP) has also been utilized as a filler in eco-friendly this compound-based composites. mdpi.com Composites with high CSP content, even up to 75 wt%, demonstrated good tensile strength and elongation at break. mdpi.com The formation of chemical bonds between the castor-oil-based polyurethane prepolymer containing terminal -NCO groups and CSP containing active -OH groups was identified as a key factor for achieving desirable properties. mdpi.com At a shell powder content of 50 wt%, the tensile strength increased by 1.5 times and the elastic modulus by 2.9 times compared to pure this compound-based polyurethane. mdpi.com

The incorporation of cellulose-based fillers, such as microcrystalline cellulose (B213188) (MC) and cellulose nanocrystallites (CNC), into this compound-based polyurethanes has also been investigated for enhancing tensile strength. scientific.netresearchgate.net Modified microcrystalline cellulose (MMC), prepared by reacting MDI with MC to introduce isocyanate groups, showed a more significant reinforcing effect than unmodified MC. scientific.net Composites containing 43% (wt) of MMC achieved tensile strengths of 4.87 MPa, nearly a five-fold increase compared to neat this compound-based polyurethane. scientific.net Cellulose nanocrystallites have also been shown to improve the mechanical properties of this compound-based polyurethane nanocomposites, with improvements observed in tensile strength and modulus. researchgate.net

Natural fibers, such as birch wood fibers and miriti fibers, have been explored as reinforcing agents in this compound-based polyurethane composites. mdpi.commdpi.com The introduction of birch flour at 20 wt% loading in a this compound and MDI-based polyurethane matrix resulted in more than double the tensile strength and almost double the adhesion strength to steel compared to the starting polyurethane. mdpi.com This reinforcement is attributed to good wetting of the fibers by the polyurethane and the formation of chemical bonds between the polymer matrix and the cellulose and lignin (B12514952) components of the wood fibers. mdpi.com

Hybrid filler systems have also been developed to achieve synergistic property enhancements. For instance, combining liquid metal (LM) and aluminum hydroxide (B78521) (ATH) as hybrid fillers in this compound-based polyurethane composites led to improved thermal conductivity and mechanical properties. bohrium.com A composite with 50 vol% of the hybrid filler (with an optimal ATH/LM ratio of 8:2) exhibited significantly enhanced thermal conductivity and improved mechanical properties, including tensile strength up to 4.0 MPa and elongation at break up to 120%. bohrium.com

| Filler Type | Concentration (wt%) | Property Improvement (vs. Neat PU) | Notes | Source |

| KH560-treated Attapulgite (ATT) | 8 | Tensile Strength: +255% | Enhanced interfacial interaction, uniform dispersion | mdpi.com |

| Young's Modulus: +200% | mdpi.com | |||

| Storage Modulus (25°C): +104% | mdpi.com | |||

| Tg: +5.1 °C | mdpi.com | |||

| Clam Shell Powder (CSP) | 50 | Tensile Strength: +150% | Chemical bonding between filler and polymer prepolymer | mdpi.com |

| Elastic Modulus: +290% | mdpi.com | |||

| Modified Microcrystalline Cellulose (MMC) | 43 | Tensile Strength: ~+387% | Introduction of isocyanate groups on cellulose surface | scientific.net |

| Birch Flour | 20 | Tensile Strength: +887.5% | Chemical bonding with cellulose and lignin components of fibers | mdpi.com |

| Adhesion to Steel: +185.5% | mdpi.com | |||

| Liquid Metal (LM) + Aluminum Hydroxide (ATH) | 50 (vol%) | Tensile Strength: up to 4.0 MPa | Hybrid filler system, synergistic effect (Optimal ATH/LM ratio 8:2) | bohrium.com |

| Elongation at Break: up to 120% | bohrium.com |

Modification of Polyols for Enhanced Mechanical Properties

This compound's suitability as a polyol in polymer synthesis, particularly for polyurethanes, stems from the presence of hydroxyl groups, primarily from its ricinoleic acid content. mdpi.commdpi.comlipidmaps.org However, the inherent characteristics of this compound, such as its relatively low hydroxyl value and the lower reactivity of secondary hydroxyl groups, can result in polyurethanes with suboptimal mechanical properties and lower cross-linking density. mdpi.commdpi.com To address these limitations, chemical modifications of this compound-based polyols have been explored to enhance the mechanical performance of the resulting polymers. mdpi.comresearchgate.net

Modification strategies aim to increase the hydroxyl value, introduce new reactive groups, or alter the molecular architecture of the polyol. Techniques such as epoxidation, transesterification, ozonolysis, and radical addition have been employed to modify this compound. mdpi.com For example, transesterification and transamidation reactions have been used to synthesize polyols with altered properties for applications like biolubricants. researchgate.net

Another approach involves the synthesis of branched polyols from this compound. researchgate.net By modifying this compound with succinic anhydride (B1165640) followed by reaction with hydroxyl-containing moieties like pentaerythritol, trimethylolpropane (B17298), or glycerol, branched this compound-based polyols (COBPs) can be synthesized. researchgate.net Polyurethane-urea coatings derived from these branched polyols have shown improved thermo-mechanical and viscoelastic properties compared to those from unmodified this compound. researchgate.net The increased glass transition temperatures (32–64°C) of these coatings indicate enhanced thermal stability and mechanical performance, attributed to the branched network structure and the presence of urethane (B1682113) segments. researchgate.net

Blending this compound with other polyols or incorporating modified this compound-based polyols with higher functionalities has also proven effective in improving mechanical properties. mdpi.com For instance, blending this compound with modified this compound-based polyols synthesized via thiol-ene click reactions resulted in polyurethane foams with improved compressive properties. mdpi.com The structural characteristics of the polyols and the composition of the polyol blend influenced the foam's density and crosslinking density, directly impacting compressive strength. mdpi.com

Studies comparing this compound-based polyurethanes with those derived from petrochemical-based polyols like polypropylene (B1209903) glycol (PPG) have shown that while pure this compound-based polyurethanes might exhibit lower tensile strength, blending them with PPG can lead to comparable tensile properties while offering enhanced oxidative thermal stability due to the larger organic chains present in the this compound component. scispace.com

Furthermore, the chemical modification of this compound to introduce acrylate functionalities has enabled the development of this compound-based waterborne polyurethane acrylate emulsions for coatings. researcher.life Increasing the content of the this compound-based triacrylate structure (MACOG) in these formulations led to improvements in glass transition temperature, thermal decomposition temperature, mechanical strength, and water resistance. researcher.life

The modification of this compound polyols can lead to a range of mechanical property changes depending on the specific modification and the resulting polymer structure. While some modifications enhance tensile strength and modulus by increasing crosslinking density or introducing rigid segments, others might increase flexibility and elongation at break. The specific application requirements dictate the desired polyol modification strategy.

| Modification Strategy | Effect on Mechanical Properties | Notes | Source |

| Synthesis of Branched Polyols (e.g., with succinic anhydride and polyols) | Improved thermo-mechanical and viscoelastic properties, increased Tg (32–64°C) | Creation of branched network structure | researchgate.net |

| Blending with Modified this compound Polyols (higher functionality) | Improved compressive properties in polyurethane foams | Influenced by polyol blend composition and resulting crosslinking density | mdpi.com |

| Blending with Polypropylene Glycol (PPG) | Comparable tensile properties to pure PPG-based PU, enhanced oxidative thermal stability | Presence of larger organic chains from this compound | scispace.com |

| Acrylation of this compound | Improved mechanical strength, Tg, thermal decomposition temperature, and water resistance in coatings | Introduction of acrylate functionalities and increased MACOG content | researcher.life |

| Thiol-ene click reactions | Synthesis of multifunctional polyols with varying hydroxyl values for improved foam properties | Allows for control over polyol functionality | mdpi.com |

Advanced Analytical Methodologies for Characterization of Castor Oil and Its Derivatives

Chromatographic Techniques

Chromatography encompasses a range of techniques that separate mixtures based on differential partitioning between a stationary phase and a mobile phase. For castor oil analysis, different chromatographic modes are utilized depending on the specific components of interest, including TAGs, other lipid classes, fatty acids, and polymers derived from the oil.

HPLC is a powerful technique for separating non-volatile or thermally labile compounds like TAGs and other complex lipids found in this compound. Unlike gas chromatography, HPLC does not require derivatization of the intact TAG molecules, allowing for the analysis of their native forms. The separation is typically based on the chain length and degree of unsaturation of the fatty acyl chains within the TAGs aocs.org.

HPLC is widely used to determine the amount of triglycerides present in this compound and to characterize individual lipid components thermofisher.com. This is particularly valuable for assessing the quality and composition of this compound from different sources or genetically modified plants thermofisher.com.

Charged Aerosol Detection (CAD) is a sensitive mass-based detection method well-suited for analyzing a wide range of analytes, including lipids, that may lack strong UV chromophores. In HPLC-CAD, the column eluent is nebulized, and the resulting aerosol droplets are charged. As the solvent evaporates, the charged analyte particles are detected by a collector. The signal generated is proportional to the amount of non-volatile analyte present.

HPLC-CAD has been successfully applied to the analysis of triglycerides in this compound, providing a simple, reliable, and direct method for characterization thermofisher.com. This method allows for the determination of the composition of major analytes without the need for external standards, leveraging the charged aerosol detector's relatively uniform response across different analytes thermofisher.com. Studies have shown that HPLC-CAD can detect low-level amounts of analytes (to 2 ng) that might be challenging to detect with other methods like ELSD or UV thermofisher.com. The method exhibits high precision, with reported RSD values as low as 0.05–0.79% for key components like triricinolein (B104778) thermofisher.com.

Evaporative Light Scattering Detection (ELSD) is another mass-based detection technique commonly used for analyzing lipids by HPLC. Similar to CAD, ELSD involves nebulizing the column eluent and evaporating the solvent. The remaining non-volatile analyte particles scatter light from a beam, and this scattered light is detected. The signal intensity is related to the mass concentration of the analyte.

HPLC-ELSD has been employed for the analysis of castor oils and hydrogenated this compound, particularly for the determination of fatty acids like 12-hydroxystearic acid and stearic acid after alkaline hydrolysis akjournals.com. The method has demonstrated high sensitivity, recovery, repeatability, and stability for such analyses akjournals.com. Research has shown that ELSD responses for different molecular species of acylglycerols in this compound are nearly linear and similar, although factors like the addition of double bonds or hydroxyl groups can slightly influence the response scispace.comresearchgate.net. Quantification of molecular species using HPLC-ELSD can be based on percentage peak area in the chromatogram scispace.comresearchgate.net.

Reverse-phase HPLC (RP-HPLC) is a widely used technique for separating TAGs based on their hydrophobicity, which is primarily determined by the chain length and degree of unsaturation of the constituent fatty acids. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is typically a mixture of polar solvents.

RP-HPLC has been effectively used to separate major TAGs from this compound nih.govepa.gov. Studies utilizing non-aqueous RP-HPLC with columns in series have successfully separated different TAG species, allowing for their subsequent identification by mass spectrometry nih.gov. This approach, often coupled with detectors like mass spectrometers (e.g., using APCI or MALDI), enables unambiguous molecular mass determination of intact TAG molecules and the identification of their fatty acid composition through fragmentation analysis nih.govepa.gov. Research has identified several different TAGs in this compound using RP-HPLC-MS, with triricinolein being the dominant species nih.gov. These studies have shown that in many of the identified TAGs, at least two units of ricinoleic acid are present nih.gov.

Table 1: Identified Triacylglycerols in this compound by RP-HPLC-MS nih.gov

| TAG Species | Constituent Fatty Acids (R = Ricinoleic Acid, F = Other Fatty Acid) |

| Triricinolein | RRR |

| Diricinoleoyl TAG | RRF (where F can be Palmitic, Stearic, Oleic, Linoleic, Linolenic, Dihydroxy stearic, Eicosenoic acid) nih.gov |

| Other TAGs | Containing at least two ricinoleic acid units nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is a standard method for analyzing the fatty acid composition of oils and fats. Before GC-MS analysis, the TAGs in this compound are typically subjected to a derivatization step, such as transesterification, to convert the fatty acids into more volatile fatty acid methyl esters (FAMEs) cabidigitallibrary.orgscirp.orgscispace.com.

GC-MS provides a detailed profile of the different fatty acids present in this compound and their relative proportions. Ricinoleic acid is consistently identified as the major fatty acid, typically constituting a large percentage of the total fatty acid content cabidigitallibrary.orgscirp.orgscispace.com. Other fatty acids commonly found in this compound include palmitic, stearic, oleic, linoleic, linolenic, and eicosenoic acids cabidigitallibrary.orgnih.govscispace.com.

Research findings from GC-MS analysis of this compound from various sources highlight the predominance of ricinoleic acid, with reported percentages often ranging from 83.5% to 93.1% cabidigitallibrary.orgscirp.org. Variations in fatty acid composition can occur depending on factors such as the castor variety and geographical location cabidigitallibrary.orgscirp.org.

Table 2: Representative Fatty Acid Composition of this compound by GC-MS (% w/w)

| Fatty Acid | Example 1 cabidigitallibrary.org | Example 2 scispace.com | Example 3 scirp.org |

| Ricinoleic Acid | 88.5 - 93.1 | 74.10 | 83.5 - 92.3 |

| Palmitic Acid | 0.4 - 0.8 | 2.59 | ~1.0 |

| Stearic Acid | 0.8 - 1.0 | 2.81 | ~1.0 |

| Oleic Acid | 2.6 - 4.3 | 7.55 | ~3.0 |

| Linoleic Acid | 2.8 - 3.3 | 10.32 | ~4.2 |

| Linolenic Acid | Not specified | Not specified | ~0.3 |

| Eicosenoic Acid | 0.2 - 1.5 | Not specified | ~0.3 |

| Erucic Acid | Not specified | 1.70 | Not specified |

| Eicosadienoic Acid | Not specified | 0.93 | Not specified |

Note: The specific percentages can vary between different studies and this compound sources.

GC-MS is also valuable for analyzing the fatty acid composition of modified castor oils, such as dehydrated this compound, where the dehydration process introduces conjugated linoleic acid isomers dss.go.th.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique that separates molecules based on their size in solution. It is particularly useful for determining the molecular weight and molecular weight distribution of polymers and higher molecular weight compounds. While native this compound primarily consists of TAGs with relatively similar molecular weights, GPC becomes especially relevant for characterizing this compound derivatives, such as polymeric materials synthesized from this compound scielo.org.arhep.com.cnscispace.comekb.eg.

GPC is used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of this compound-based polymers hep.com.cnscispace.comekb.eg. These parameters are critical for understanding the properties and performance of these materials in various applications, such as lubricants or coatings scispace.comekb.eg.

Studies on this compound-based polymers have utilized GPC to assess the impact of synthesis conditions and monomer ratios on the resulting molecular weight characteristics scispace.com. For instance, the molecular weight of copolymers derived from this compound can be influenced by the percentage of this compound incorporated into the polymer backbone nbu.ac.in. GPC analysis can also provide insights into whether reactions involving this compound derivatives lead to the formation of higher molecular weight species like dimers or trimers scielo.org.ar.

Table 3: Example Molecular Weight Data for this compound-Based Polymers by GPC

| Polymer Code | Description | Mn | Mw | PDI (Mw/Mn) | Source |

| Soluble PECO | Polymerized Epoxidized this compound (soluble) | - | 5026 g/mol | - | hep.com.cn |

| HPECO | Hydrolyzed Polymerized Epoxidized this compound | - | 2274 g/mol | - | hep.com.cn |

| P-1 | Homopolymer (not specified, likely from a co-monomer) | 17824 | 24588 | 1.38 | nbu.ac.in |

| P-2 | Copolymer (this compound based) | 8848 | 13515 | 1.53 | nbu.ac.in |

| P-3 | Copolymer (this compound based) | 35170 | 44644 | 1.27 | nbu.ac.in |

| P-4 | Copolymer (this compound based) | 15671 | 31312 | 2.00 | nbu.ac.in |

| Co-1 | Copolymer (this compound based) | - | Higher than Co-2 | Higher than Co-2 | ekb.eg |

| Co-2 | Copolymer (this compound based) | - | Lower than Co-1 | Lower than Co-1 | ekb.eg |

Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index. Specific values and polymer descriptions vary between studies.

GPC analysis is typically performed using a solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF), and the system is calibrated with standards of known molecular weights, commonly polystyrene standards scielo.org.arscispace.comekb.eg.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Triacylglycerol Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique used for the separation, identification, and quantification of triacylglycerols (TAGs) in complex mixtures like this compound researchgate.netresearchgate.netoup.com. This compound contains a complex mixture of TAGs, with triricinolein (RRR), a triglyceride where all three fatty acid chains are ricinoleic acid, being the most abundant researchgate.netresearchgate.netoup.comnih.gov.

LC-MS analysis, often coupled with techniques like Fourier Transform-Ion Cyclotron Resonance-Mass Spectrometry (FT-ICR-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), allows for detailed analysis of the TAG composition researchgate.netresearchgate.net. Studies utilizing LC-MS with atmospheric pressure chemical ionization (APCI) have successfully separated and identified nine different TAGs in this compound oup.com. Triricinolein (RRR) was found to constitute approximately 81% of the total TAG content based on peak areas in LC-MS analysis researchgate.netresearchgate.netoup.com.

The identification of TAGs through LC-MS is based on their molecular ions and fragmentation patterns researchgate.netoup.comepa.gov. For instance, in electrospray ionization (ESI)/MS analysis, sodium-attached molecular ions ([M+Na]+) of the triacylglycerols are detected researchgate.netepa.gov. Subsequent fragmentation (MS²) reveals characteristic fragment ions, such as [RF+Na]+ and [RR]+, formed by the loss of fatty acid chains from the triglyceride molecule researchgate.netepa.gov. This fragmentation pattern helps in determining the fatty acid composition of individual TAGs nih.govepa.gov.

LC-MS techniques, including those using non-aqueous reversed-phase HPLC, have proven effective in separating major TAGs from this compound and determining their molecular mass without thermal degradation nih.gov. The analysis of fragment ions allows for the determination of the fatty acid composition within each TAG molecule nih.gov. Besides ricinoleic acid, other fatty acids identified as substructures in this compound TAGs include palmitic, stearic, oleic, linoleic, linolenic, dihydroxy stearic, and eicosenoic acids nih.gov.

Spectroscopic Characterization

Spectroscopic methods provide valuable information about the functional groups and structural features of this compound and its derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is widely used to identify the functional groups present in this compound researchgate.netscispace.comekb.egscite.ainuft.edu.ua. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. A broad peak in the region of 3150-3700 cm⁻¹ is attributed to the stretching vibration of the hydroxyl groups (-OH) present in ricinoleic acid researchgate.netscispace.comekb.egmdpi.com. The presence of the ester carbonyl group (C=O) in the triglyceride structure is confirmed by a strong peak typically observed around 1740-1745 cm⁻¹ researchgate.netekb.egmdpi.com.

Other significant bands in the FT-IR spectrum of this compound include those related to C-H stretching vibrations in methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, typically appearing between 2800 and 3000 cm⁻¹ researchgate.net. The presence of cis-double bonds (C=C) is indicated by a band around 3007 cm⁻¹ researchgate.net. Bands in the region of 1000-1270 cm⁻¹ are characteristic of C-O and C-O-C stretching vibrations, particularly those associated with the ester linkages in the triglycerides researchgate.net. FT-IR analysis has been successfully used to confirm the presence of major functional groups like hydroxyl, carbonyl, olefinic, and methylenic groups in this compound scispace.com. This technique is also useful for analyzing changes in functional groups during chemical modifications of this compound, such as epoxidation, by monitoring the disappearance of C=C bands and the appearance of epoxy C-O-C bands mdpi.com.

Interactive Table 1: Characteristic FT-IR Absorption Bands in this compound

| Wavenumber Range (cm⁻¹) | Functional Group Assignment |

| 3150-3700 | O-H stretching (Hydroxyl groups) |

| 2800-3000 | C-H stretching (CH₃, CH₂, CH) |

| ~3007 | C=C stretching (cis-double bonds) |

| 1740-1745 | C=O stretching (Ester carbonyl) |

| 1000-1270 | C-O and C-O-C stretching (Ester linkages) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR) for Structural Elucidation